6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety and a phenylcyclopropane group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Molecular docking studies of benzothiazole derivatives have been carried out to understand the putative binding pattern, as well as stability of the protein–ligand complex .
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways essential for the survival and proliferation of this bacterium.
Pharmacokinetics
The in silico admet prediction has been carried out for benzothiazole derivatives , which could provide insights into the compound’s pharmacokinetic properties.
Result of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity , suggesting that they may inhibit the growth of M. tuberculosis at the molecular and cellular levels.
Action Environment
The stability of the protein–ligand complex of benzothiazole derivatives has been studied , which could provide insights into how environmental factors might influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole derivative with a piperazine compound in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of Phenylcyclopropane Group: The final step involves the acylation of the piperazine derivative with 2-phenylcyclopropanecarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzothiazole core and piperazine moiety but differ in the substituents attached to the piperazine ring.
Benzo[d]thiazole-2-thiol derivatives: These compounds have a thiol group attached to the benzothiazole ring and exhibit different chemical properties.
Uniqueness
6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole is unique due to the presence of the phenylcyclopropane group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for drug development.
Properties
IUPAC Name |
[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(16-6-7-19-20(12-16)28-14-23-19)24-8-10-25(11-9-24)22(27)18-13-17(18)15-4-2-1-3-5-15/h1-7,12,14,17-18H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXICWDAFHNKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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